REACTION_CXSMILES
|
[OH2:1].Cl[C:3]1[N:8]=[C:7]([NH:9]N)[C:6]([O:11][CH3:12])=[CH:5][N:4]=1.ClNNCO[C:18]1[N:23]=CC=C[N:19]=1.N#CBr.[CH3:27][O-].[Na+]>C(#N)C.CO.C(O)(C)(C)C>[NH2:23][C:18]1[N:9]=[C:7]2[N:8]([C:3]([O:1][CH3:27])=[N:4][CH:5]=[C:6]2[O:11][CH3:12])[N:19]=1 |f:0.1,4.5|
|
Name
|
2-Chloro-4-hydrazino-5-methoxypyrimidine water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.ClC1=NC=C(C(=N1)NN)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
chlorohydrazinomethoxy-pyrimidine
|
Quantity
|
83.2 g
|
Type
|
reactant
|
Smiles
|
ClNNCOC1=NC=CC=N1
|
Name
|
chlorohydrazinomethoxy-pyrimidine
|
Quantity
|
69.84 g
|
Type
|
reactant
|
Smiles
|
ClNNCOC1=NC=CC=N1
|
Name
|
|
Quantity
|
47.19 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
triazolo[4,3-c]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
three
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
181 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, addition funnel
|
Type
|
CUSTOM
|
Details
|
to give a white slurry
|
Type
|
CUSTOM
|
Details
|
rose from 23° C. to 29° C
|
Type
|
TEMPERATURE
|
Details
|
The reactor jacket was then heated from 22° C. to 41° C. over 50 min
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
The 2 L flask was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
over 52 min
|
Duration
|
52 min
|
Type
|
CUSTOM
|
Details
|
resulted in the reaction temperature
|
Type
|
WASH
|
Details
|
to rinse the transfer
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by dropwise addition of a dilute hydrochloric acid solution (15.1 g of concentrated hydrochloric acid diluted with 300 mL of water)
|
Type
|
DISTILLATION
|
Details
|
the volatiles were distilled out of the reaction mixture under reduced pressure (110 mmHg)
|
Type
|
CUSTOM
|
Details
|
As distillate was removed
|
Type
|
ADDITION
|
Details
|
additional water was added
|
Type
|
CUSTOM
|
Details
|
A total of 1029 g of distillate was removed
|
Type
|
ADDITION
|
Details
|
an additional 500 mL of water was added during the course of the distillation
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly
|
Type
|
STIRRING
|
Details
|
with stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were recovered by filtration through Whatman #52 paper
|
Type
|
WASH
|
Details
|
The solids were washed with water (211 g)
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo at 83° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
6.2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(=NC=C(C2=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.3 g | |
YIELD: PERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |